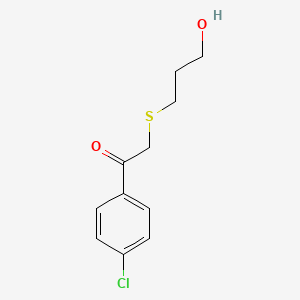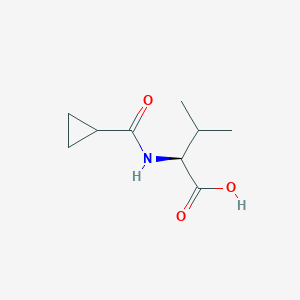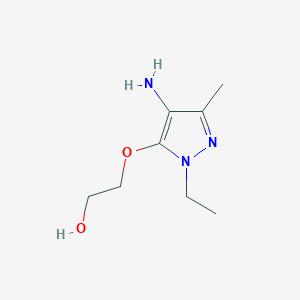
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C11H11Cl2NO3 It is a derivative of propanoic acid, featuring an acetamido group and a dichlorophenyl group
Vorbereitungsmethoden
The synthesis of 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and acetamide.
Reaction Conditions: The key steps involve the formation of an intermediate Schiff base, followed by reduction and subsequent acylation to introduce the acetamido group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Analyse Chemischer Reaktionen
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dichlorophenyl group allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, pain, or other physiological processes, depending on its structural analogs and derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-3-(3,4-dichlorophenyl)propanoic acid can be compared with similar compounds such as:
2-Acetamido-3-(4-chlorophenyl)propanoic acid: This compound has a single chlorine atom and exhibits different reactivity and applications.
2-Acetamido-3-(4-hydroxyphenyl)propanoic acid: The presence of a hydroxyl group introduces different chemical properties and potential biological activities.
2-Acetamido-3-(3-fluorophenyl)propanoic acid: The fluorine atom alters the compound’s electronic properties, affecting its reactivity and interactions.
Eigenschaften
Molekularformel |
C11H11Cl2NO3 |
|---|---|
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
2-acetamido-3-(3,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c1-6(15)14-10(11(16)17)5-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
VLSILMGYPXGZIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)


![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)






